molecular formula C23H18BrN3O2S2 B387611 N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE

N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE

Cat. No.: B387611
M. Wt: 512.4g/mol
InChI Key: BUYGGRLFCJOART-UHFFFAOYSA-N
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Description

N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a bromophenyl group, and a carbamoylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the bromophenyl group, and the attachment of the carbamoylmethylsulfanyl moiety. Common reagents used in these reactions include bromine, thiourea, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and bromophenyl-containing molecules. Examples include:

Uniqueness

N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential for further exploration in scientific research .

Properties

Molecular Formula

C23H18BrN3O2S2

Molecular Weight

512.4g/mol

IUPAC Name

N-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-methylbenzamide

InChI

InChI=1S/C23H18BrN3O2S2/c1-14-3-2-4-15(11-14)22(29)26-18-9-10-19-20(12-18)31-23(27-19)30-13-21(28)25-17-7-5-16(24)6-8-17/h2-12H,13H2,1H3,(H,25,28)(H,26,29)

InChI Key

BUYGGRLFCJOART-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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